molecular formula C18H20N2OS B2468831 N-[3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-yliden](2-furyl)methanamine CAS No. 866010-03-9

N-[3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-yliden](2-furyl)methanamine

Cat. No. B2468831
CAS RN: 866010-03-9
M. Wt: 312.43
InChI Key: YZFXPHADFFWQGD-ZPHPHTNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-yliden](2-furyl)methanamine is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields, including medicinal chemistry, drug development, and material science.

Scientific Research Applications

Synthesis and Characterization

  • Ambient-Temperature Synthesis : A study by Diana Becerra et al. (2021) reports the synthesis of novel N-pyrazolyl imines at ambient temperature, highlighting methods applicable to a wide range of thiazole derivatives. This research emphasizes the importance of efficient synthesis techniques in developing new compounds for further applications (Becerra, Cobo, & Castillo, 2021).

Biological Activities

  • Anticancer and Antimicrobial Properties : Research has explored the potential of thiazole derivatives as anticancer and antimicrobial agents. For instance, Ye Jiao et al. (2015) synthesized a thiazol-2-amine derivative demonstrating antitumor activity against the Hela cell line, indicating the potential of thiazole compounds in cancer therapy (叶姣 et al., 2015). Additionally, D. Visagaperumal et al. (2010) synthesized benzotriazole-based compounds, including a thiazole moiety, that showed variable antibacterial and antifungal activities, suggesting the versatility of thiazole compounds in developing new antimicrobial drugs (Visagaperumal et al., 2010).

Photophysical Properties

  • Photophysical Applications : The study of excited-state intramolecular proton transfer (ESIPT) compounds based on benzothiazole by Yan Qian et al. (2007) suggests that thiazole derivatives can exhibit aggregation-induced emission enhancement (AIEE). This property is significant for applications in organic electronics and sensors, where the ability to emit light upon aggregation is beneficial (Qian et al., 2007).

Chemical Reactivity and Catalysis

  • Catalytic Applications : Research into the synthesis and characterization of thiazole derivatives also hints at their potential use as catalysts or in the development of materials with unique electronic properties. The detailed investigation into their synthesis, structure, and reactivity opens avenues for their application in catalysis and material science.

These summaries provide a glimpse into the multifaceted applications of thiazole derivatives in scientific research, ranging from medicinal chemistry to materials science. Further research and exploration are necessary to fully understand and exploit the potential of compounds like "N-3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-ylidenmethanamine" and related structures.

properties

IUPAC Name

3-tert-butyl-N-(furan-2-ylmethyl)-4-phenyl-1,3-thiazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2OS/c1-18(2,3)20-16(14-8-5-4-6-9-14)13-22-17(20)19-12-15-10-7-11-21-15/h4-11,13H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFXPHADFFWQGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=CSC1=NCC2=CC=CO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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